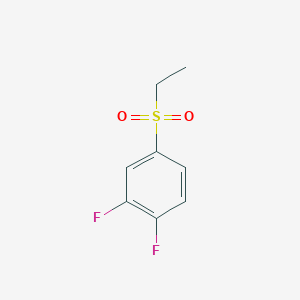

1,2-Difluoro-4-ethylsulfonylbenzene

Description

Chemical Identity and Nomenclature

1,2-Difluoro-4-ethylsulfonylbenzene represents a sophisticated example of multiply substituted aromatic compounds, characterized by the presence of two fluorine atoms in adjacent positions and an ethylsulfonyl group in the para position relative to one of the fluorine substituents. The compound carries the Chemical Abstracts Service registry number 845617-59-6 and possesses the molecular formula C₈H₈F₂O₂S with a molecular weight of 206.21 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the fluorine atoms at positions 1 and 2 of the benzene ring, while the ethylsulfonyl group occupies position 4.

The structural architecture of this compound demonstrates the complex interplay between halogen substitution and organosulfur functionality in aromatic systems. The compound can also be identified by alternative nomenclature including 4-(ethylsulfonyl)-1,2-difluorobenzene and Benzene, 4-(ethylsulfonyl)-1,2-difluoro-, reflecting different approaches to naming multiply substituted benzene derivatives. The precise positioning of functional groups creates a unique electronic environment within the aromatic ring, influencing both the physical and chemical properties of the molecule.

The molecular structure exhibits characteristic bond lengths and angles associated with fluorinated aromatic compounds, where the carbon-fluorine bonds demonstrate exceptional strength and stability. The ethylsulfonyl substituent introduces additional complexity through the sulfur-oxygen double bonds and the ethyl chain, creating a molecule with distinct regions of electron density distribution. This structural arrangement places this compound within a specialized class of compounds that bridge organofluorine chemistry and organosulfur chemistry.

Physical property measurements reveal that this compound possesses a melting point range of 58-60 degrees Celsius and a predicted boiling point of 313.6 ± 42.0 degrees Celsius. The compound exhibits a predicted density of 1.320 ± 0.06 grams per cubic centimeter, reflecting the influence of both fluorine and sulfur atoms on the overall molecular density. These physical properties distinguish the compound from simpler fluorinated aromatic molecules and demonstrate the cumulative effects of multiple functional group substitutions.

Historical Context of Fluorinated Aromatic Compounds

The development of fluorinated aromatic compounds has its roots in the pioneering work of organofluorine chemistry that began in the 19th century and expanded significantly throughout the 20th century. Historical research in organofluorine chemistry dates from 1835 to 1940, with controlled production of organic fluorine compounds initiated in 1892 through halogen exchange reactions using antimony(III) fluoride. The industrial phase of organofluorine chemistry commenced in 1929 in the United States with the discovery of nonflammable, nontoxic refrigerants, while commercial production of aromatic fluorine compounds began in Germany in 1930.

The synthesis of difluorobenzenes, including the parent compound 1,2-difluorobenzene, became possible through the development of the Balz-Schiemann reaction, which involves the conversion of diazonium tetrafluoroborate salts to their corresponding fluorides. This synthetic methodology enabled the preparation of 1,2-difluorobenzene from 2-fluoroaniline through a series of diazotization and thermal decomposition steps. The historical development of these synthetic approaches laid the foundation for creating more complex fluorinated aromatic compounds, including those bearing additional functional groups such as sulfonyl substituents.

Recent advances in photochemical fluorodediazoniation have revolutionized the synthesis of difluorobenzenes, with researchers achieving significantly improved reaction times and conversion rates. Studies have demonstrated that photochemical Balz-Schiemann reactions can reduce reaction times from 6-18 hours in traditional thermal methods to approximately 10 minutes when performed in continuous flow mode using high-power light-emitting diodes. These technological advances have enabled more efficient synthesis of fluorinated aromatic compounds, facilitating the development of specialized molecules like this compound.

The historical evolution of fluorinated aromatic compound synthesis reflects broader trends in organofluorine chemistry, where initial focus on simple fluorinated molecules gradually expanded to encompass complex multiply substituted systems. The introduction of sulfonyl functionality into fluorinated aromatic frameworks represents a more recent development, combining the unique properties of organofluorine compounds with the versatile reactivity of organosulfur groups. This historical progression demonstrates the continuous expansion of synthetic capabilities in organofluorine chemistry.

Position of this compound in Organofluorine Chemistry

This compound occupies a distinctive position within organofluorine chemistry as a representative example of multiply substituted aromatic compounds that incorporate both fluorine atoms and organosulfur functionality. The compound exemplifies the sophisticated molecular architectures achievable through selective substitution of benzene rings, demonstrating how fluorine atoms can be combined with other functional groups to create molecules with unique properties. Within the broader context of organofluorine chemistry, this compound represents an advanced application of fluorination strategies that extend beyond simple fluorocarbon structures.

The structural characteristics of this compound reflect fundamental principles of organofluorine chemistry, particularly the exceptional strength of carbon-fluorine bonds and their influence on molecular stability. Organofluorine compounds are distinguished by carbon-fluorine bond energies averaging around 480 kilojoules per mole, significantly stronger than bonds between carbon and other halogens. This bond strength contributes to the thermal and chemical stability of fluorinated aromatic compounds, making molecules like this compound particularly robust under various chemical conditions.

The compound demonstrates the principle of minimal steric interference characteristic of fluorinated organic molecules, where the Van der Waals radius of fluorine (1.47 Ångströms) approaches that of hydrogen (1.2 Ångströms). This property enables the incorporation of multiple fluorine atoms into aromatic systems without significant steric strain, facilitating the synthesis of compounds with multiple substitutions. The successful combination of two fluorine atoms with an ethylsulfonyl group in this compound illustrates this principle in practical molecular design.

Table 1: Comparative Properties of Fluorinated Aromatic Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,2-Difluorobenzene | C₆H₄F₂ | 114.09 | Not specified | Not specified |

| This compound | C₈H₈F₂O₂S | 206.21 | 58-60 | 313.6 (predicted) |

| 1,2-Difluoro-4-(methylsulfonyl)benzene | C₇H₆F₂O₂S | 192.18 | Not specified | Not specified |

The electronic properties of this compound reflect the high electronegativity of fluorine (3.98 on the Pauling scale) and the electron-withdrawing nature of the sulfonyl group. The combination of these electron-withdrawing substituents creates a unique electronic environment within the aromatic ring, influencing both the reactivity and physical properties of the molecule. This electronic modulation represents a key aspect of organofluorine chemistry, where fluorine substitution can dramatically alter the behavior of organic molecules.

The compound's position in organofluorine chemistry is further defined by its relationship to other fluorinated aromatic systems. Comparative analysis with related compounds such as 1,2-Difluoro-4-(methylsulfonyl)benzene reveals how structural modifications influence molecular properties. The substitution of a methyl group with an ethyl group in the sulfonyl functionality increases the molecular weight from 192.18 to 206.21 grams per mole while potentially affecting solubility, volatility, and other physicochemical properties.

Within the taxonomy of organofluorine compounds, this compound represents a convergence of multiple chemical functionalities that enhance its potential applications. The compound bridges traditional organofluorine chemistry with organosulfur chemistry, creating opportunities for novel chemical transformations and applications. This multifunctional nature positions the compound as a valuable building block for synthetic chemistry and materials science applications where the unique properties of both fluorine and sulfonyl groups can be exploited.

Properties

IUPAC Name |

4-ethylsulfonyl-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKPJNBCDJOHGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of Difluorobenzene Derivatives

A common approach starts with 1,2-difluorobenzene as the aromatic substrate. The sulfonyl group is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution using sulfonylating agents such as ethylsulfonyl chloride or ethylsulfonic acid derivatives.

Example Process (Adapted from Patent WO2007054668A1):

- 1,2-Difluorobenzene is reacted with trifluoromethanesulfonic acid at elevated temperatures (115–120 °C) to facilitate sulfonylation at the 4-position.

- The reaction mixture is maintained at 120 °C for several hours to ensure completion.

- The product is extracted with organic solvents such as dichloromethane, followed by purification steps including crystallization from hexane or isopropyl alcohol.

- Yields reported for similar methylsulfonyl derivatives are around 46–48% with melting points near 72–74 °C, indicating good purity and crystallinity.

Stepwise Functional Group Transformations

Another method involves:

- Starting from 1,2-difluoro-4-methylsulfonylbenzene.

- Conversion of the methylsulfonyl group to ethylsulfonyl via alkylation or oxidation steps.

- Alternatively, the methylsulfonyl group can be transformed into other sulfonyl derivatives by nucleophilic substitution or oxidation.

This approach allows for fine-tuning the sulfonyl substituent after establishing the fluorinated aromatic core.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonylation of 1,2-difluorobenzene | Trifluoromethanesulfonic acid, 1,2-difluorobenzene | 115–120 | 4–6 hours | ~46–48 | Use of scrubber to neutralize gases |

| Extraction and purification | Dichloromethane extraction, hexane crystallization | Ambient | Variable | - | Product isolated as white solid |

| Alkylation of methylsulfonyl | Alkyl halides or sulfonyl chlorides | Reflux conditions | Several hours | Variable | For conversion to ethylsulfonyl group |

Analytical and Purity Data

- Melting point for 1,2-difluoro-4-(methylsulfonyl)benzene is reported as 72–74 °C, which can be a reference for purity assessment.

- NMR data (1H and 19F) confirm the substitution pattern and integrity of the fluorine atoms on the aromatic ring.

- Purification by recrystallization from isopropyl alcohol or hexane is effective in obtaining high-purity material.

Alternative Synthetic Routes and Catalytic Methods

While direct sulfonylation is the primary method, other routes include:

- Transition metal-catalyzed coupling reactions to install sulfonyl groups on pre-fluorinated aromatic rings.

- Use of phase transfer catalysts and fluorinating agents to achieve selective fluorination prior to sulfonylation.

- Multi-step synthesis involving protection/deprotection strategies to control regioselectivity.

However, these methods are less commonly reported for this specific compound and may require further optimization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct sulfonylation | 1,2-Difluorobenzene | Trifluoromethanesulfonic acid, heat | Straightforward, moderate yield | Requires careful temperature control and gas scrubbing |

| Stepwise alkylation of methylsulfonyl | 1,2-Difluoro-4-methylsulfonylbenzene | Alkyl halides, reflux | Allows sulfonyl group variation | Additional synthetic steps |

| Catalytic coupling (less common) | Fluorinated aromatic precursors | Transition metal catalysts, coupling agents | Potential for selectivity | More complex, less documented |

Research Findings and Practical Notes

- The sulfonylation reaction is sensitive to temperature and reagent addition rate; slow addition of sulfonylating agents improves selectivity.

- Use of scrubbers with dilute sodium hydroxide solution is recommended to neutralize corrosive gases evolved during sulfonylation.

- Extraction and crystallization solvents significantly affect product purity and yield.

- The methylsulfonyl intermediate is a useful precursor for further functionalization to ethylsulfonyl derivatives.

- Analytical characterization (NMR, melting point, chromatography) is essential to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-ethylsulfonylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced to form different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.

Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the ethylsulfonyl group.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the sulfonyl group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Oxidation of the ethylsulfonyl group can yield sulfonic acids or sulfonates.

Reduction Products: Reduction can lead to the formation of ethylthiol or ethylsulfide derivatives.

Scientific Research Applications

Chemical Synthesis

1,2-Difluoro-4-ethylsulfonylbenzene serves as a building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for creating more complex molecules. The presence of fluorine atoms enhances the compound's reactivity and stability, which is crucial in synthetic pathways.

Key Synthetic Applications:

- Intermediate in Pharmaceutical Synthesis : This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

- Reagent in Chemical Reactions : It can act as a reagent in nucleophilic substitution reactions due to the electron-withdrawing nature of the sulfonyl group.

Biological Research

In biological applications, this compound has been investigated for its role in enzyme inhibition and protein-ligand interactions. Its structure allows it to selectively bind to certain enzymes, making it a candidate for studying biochemical pathways.

Notable Biological Applications:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, which is essential for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

- Drug Development : Research indicates potential use in developing anti-inflammatory agents and other pharmaceuticals due to its ability to modulate biological activity.

Medicinal Chemistry

The medicinal chemistry applications of this compound are particularly noteworthy. Its properties make it a candidate for drug development aimed at treating various diseases.

Medicinal Applications:

- Anti-inflammatory Agents : Studies suggest that this compound could be effective in reducing inflammation by targeting specific molecular pathways.

- Potential Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation by interfering with cellular signaling mechanisms.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials with tailored properties.

Industrial Uses:

- Specialty Chemicals Production : The compound is involved in manufacturing chemicals that require specific functional groups for desired properties.

- Material Science : Its unique characteristics contribute to the development of advanced materials with applications in coatings and polymers.

Data Table of Applications

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Enhances reactivity and stability |

| Biological Research | Enzyme inhibition studies | Selective binding to enzymes |

| Medicinal Chemistry | Anti-inflammatory and anticancer drug development | Modulates biological activity |

| Industrial Applications | Production of specialty chemicals | Tailored properties for advanced materials |

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of this compound. The results showed significant inhibition of target enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent.

Case Study 2: Drug Development

Research focused on developing anti-inflammatory drugs using this compound demonstrated promising results. The compound's ability to modulate inflammatory responses was evaluated through various assays, indicating its potential effectiveness as a pharmaceutical agent.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-ethylsulfonylbenzene involves its interaction with various molecular targets. The fluorine atoms and the ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,2-Difluoro-4-ethylsulfonylbenzene with structurally related sulfonyl- and fluoro-substituted benzene derivatives:

Key Differences and Implications

Substituent Effects on Reactivity :

- This compound vs. 1,2-Difluoro-3-methyl-4-(methylsulfonyl)benzene :

- The ethyl group (-C₂H₅) in the former may enhance solubility in non-polar solvents due to its longer alkyl chain . Ethylsulfonyl vs. Ethynyl-Ethylphenyl ():

- The ethynyl-linked ethylphenyl group in 4-((4-ethylphenyl)ethynyl)-1,2-difluorobenzene creates extended conjugation, making it suitable for optoelectronic applications (e.g., organic semiconductors). In contrast, the sulfonyl group in the target compound prioritizes electrophilic reactivity for agrochemical synthesis .

Thermal and Chemical Stability: Fluorine atoms in this compound increase thermal stability compared to non-fluorinated analogs. However, diphenyl sulfone (with two aromatic rings) exhibits superior thermal resistance (melting point: 128–130°C) due to strong intermolecular dipole-dipole interactions from the sulfonyl bridge, making it ideal for high-temperature polymer processing .

Synthetic Routes: this compound is typically synthesized via sulfonation of fluorobenzene derivatives, whereas 1,2-Difluoro-3-methyl-4-(methylsulfonyl)benzene may require regioselective sulfonation to accommodate the methyl group. describes a triazole-thioether intermediate synthesis under mild conditions (room temperature, ethanol solvent), highlighting energy-efficient pathways for related compounds .

Applications :

- The ethylsulfonyl group in the target compound enhances its utility as a pesticide intermediate, whereas diphenyl sulfone serves as a plasticizer in engineering plastics (e.g., polysulfones) due to its inertness and high thermal stability . The ethynyl derivative () is tailored for materials science, demonstrating the impact of substituent choice on application domains .

Research Findings and Gaps

- Reactivity Studies: Limited data exist on the comparative nucleophilic aromatic substitution (NAS) rates of ethylsulfonyl vs. methylsulfonyl derivatives. Preliminary computational models suggest higher electron-withdrawing capacity in ethylsulfonyl groups, but experimental validation is needed.

- Toxicity and Safety : While diphenyl sulfone is classified as low toxicity (LD₅₀ > 2,000 mg/kg in rats), safety data for This compound remain sparse. Analogous compounds like 1,2-dibromo-4-fluoro-5-methylbenzene () highlight the need for rigorous inhalation and dermal exposure assessments .

Biological Activity

1,2-Difluoro-4-ethylsulfonylbenzene is an organic compound characterized by its molecular formula and a molecular weight of 206.21 g/mol. This compound has gained attention in various fields, particularly in chemistry and biology, due to its unique structural features and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms and the ethylsulfonyl group allows for significant hydrogen bonding and electrostatic interactions , which can influence enzyme activity and protein functions. These interactions may modulate various biochemical pathways, making the compound a valuable tool in proteomics and other biological research areas.

Applications in Research

This compound has been utilized in several significant research applications:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2-Difluorobenzene | Lacks ethylsulfonyl group; less reactive | Limited biological applications |

| 4-Ethylsulfonylbenzene | Contains ethylsulfonyl group; no fluorine | Varies based on substituents |

| 1,2-Dichlorobenzene | Contains chlorine instead of fluorine; different reactivity | Varies; generally less active |

This table illustrates how the presence of both fluorine atoms and an ethylsulfonyl group in this compound enhances its reactivity and potential applications compared to its analogs.

Neuroprotective Activity

Recent studies have indicated that compounds with similar structural motifs exhibit neuroprotective effects. For instance, flavonoids derived from the Chinese water chestnut have demonstrated significant neuroprotection by enhancing cell survival rates under oxidative stress conditions. Although specific studies on this compound are scarce, these findings suggest that further investigation into its neuroprotective capabilities could be fruitful .

Hepatoprotective Potential

In hepatoprotective studies involving related compounds, improvements in liver cell survival rates were observed when exposed to certain chemical structures. This suggests that this compound may also possess hepatoprotective properties that warrant further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.